molecular formula C25H33N3O3S B606746 CMF-019 CAS No. 1586787-08-7

CMF-019

Cat. No.: B606746
CAS No.: 1586787-08-7
M. Wt: 455.62
InChI Key: VCQKKZXFASLXAH-UHFFFAOYSA-N
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Description

CMF-019 is a potent small molecule apelin receptor agonist. It is a benzimidazole-derived compound that has shown significant potential in modulating cardiovascular functions. The apelin receptor, a G protein-coupled receptor, plays a crucial role in cardiovascular homeostasis, making this compound a promising candidate for therapeutic applications .

Scientific Research Applications

CMF-019 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the apelin receptor and its signaling pathways.

    Biology: Investigated for its role in modulating endothelial cell apoptosis and vasodilatation.

    Medicine: Potential therapeutic agent for cardiovascular diseases, including pulmonary arterial hypertension.

    Industry: Explored for its potential in developing new cardiovascular drugs .

Mechanism of Action

CMF-019 acts as an agonist at the Apelin receptor (APJ), displaying a strong bias towards G protein signaling . It causes dose-dependent vasodilation in vivo without receptor desensitization . Furthermore, this compound rescues human pulmonary artery endothelial cells from apoptosis induced by tumor necrosis factor α and cycloheximide .

Future Directions

CMF-019 has shown potential in modifying disease conditions in vitro and inducing vasodilation without desensitization in vivo . These findings support this compound as a G protein biased small molecule apelin agonist that could form the basis for the design of novel therapeutic agents in chronic diseases, such as pulmonary arterial hypertension .

Preparation Methods

The synthesis of CMF-019 involves a multi-step process. The benzimidazole ring is tailored by condensing methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt. This is followed by saponification and subsequent condensation with an enantiopure β-amino acid methyl ester to generate methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate. The final product, this compound, is obtained through hydrolysis and HPLC purification .

Chemical Reactions Analysis

CMF-019 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the benzimidazole ring or other functional groups.

    Substitution: Substitution reactions involving the thiophene ring or benzimidazole moiety are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Comparison with Similar Compounds

CMF-019 is unique due to its strong bias towards G protein signaling. Similar compounds include other apelin receptor agonists like [Pyr1]apelin-13. this compound stands out due to its higher affinity and reduced receptor desensitization. Other similar compounds include various benzimidazole derivatives, but this compound’s specific structure and functional groups provide it with unique properties .

Properties

CAS No.

1586787-08-7

Molecular Formula

C25H33N3O3S

Molecular Weight

455.62

IUPAC Name

5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)

InChI Key

VCQKKZXFASLXAH-UHFFFAOYSA-N

SMILES

CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CMF-019;  CMF019;  CMF 019

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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